molecular formula C11H13N3O2S2 B11789995 4-(4-Aminophenyl)-5-(ethylsulfonyl)thiazol-2-amine

4-(4-Aminophenyl)-5-(ethylsulfonyl)thiazol-2-amine

Cat. No.: B11789995
M. Wt: 283.4 g/mol
InChI Key: YJWHNDHEWHXPJL-UHFFFAOYSA-N
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Description

4-(4-Aminophenyl)-5-(ethylsulfonyl)thiazol-2-amine is a chemical compound with a thiazole ring structure. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminophenyl)-5-(ethylsulfonyl)thiazol-2-amine typically involves the reaction of 4-aminobenzenethiol with ethylsulfonyl chloride in the presence of a base, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminophenyl)-5-(ethylsulfonyl)thiazol-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent systems.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-(4-Aminophenyl)-5-(ethylsulfonyl)thiazol-2-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-Aminophenyl)-5-(ethylsulfonyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Aminophenyl)thiazol-2-amine
  • 4-(4-Aminophenyl)-5-methylthiazol-2-amine
  • 4-(4-Aminophenyl)-5-(methylsulfonyl)thiazol-2-amine

Uniqueness

4-(4-Aminophenyl)-5-(ethylsulfonyl)thiazol-2-amine is unique due to the presence of the ethylsulfonyl group, which imparts specific chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H13N3O2S2

Molecular Weight

283.4 g/mol

IUPAC Name

4-(4-aminophenyl)-5-ethylsulfonyl-1,3-thiazol-2-amine

InChI

InChI=1S/C11H13N3O2S2/c1-2-18(15,16)10-9(14-11(13)17-10)7-3-5-8(12)6-4-7/h3-6H,2,12H2,1H3,(H2,13,14)

InChI Key

YJWHNDHEWHXPJL-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)N

Origin of Product

United States

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